molecular formula C21H31N3O13S B12853451 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid

2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid

Cat. No.: B12853451
M. Wt: 565.6 g/mol
InChI Key: BREHHOCFHRAKQK-OOISZHNXSA-N
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Description

2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, nitrosothio, and triacetoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the core butanoic acid structure, followed by the introduction of the acetamido, nitrosothio, and triacetoxy groups through various chemical reactions. Common reagents and catalysts used in these reactions include acetic anhydride, thionyl chloride, and nitrosating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrosothio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrosothio group can be reduced to thiols or amines.

    Substitution: The acetamido and triacetoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrosothio group may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets and pathways. For example, the nitrosothio group may interact with thiol-containing enzymes, leading to inhibition or modulation of enzyme activity. The acetamido and triacetoxy groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamido and nitrosothio derivatives, as well as compounds with triacetoxy groups. Examples include:

  • 2-Acetamido-3-methyl-3-(nitrosothio)butanoic acid
  • 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)propanoic acid

Uniqueness

The uniqueness of 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C21H31N3O13S

Molecular Weight

565.6 g/mol

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-2-[[(2R,4R,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid

InChI

InChI=1S/C21H31N3O13S/c1-10(25)22-21(18(30)31,19(6,7)38-24-32)23-20(36-14(5)29)8-15(34-12(3)27)17(35-13(4)28)16(37-20)9-33-11(2)26/h15-17,23H,8-9H2,1-7H3,(H,22,25)(H,30,31)/t15-,16-,17+,20+,21?/m1/s1

InChI Key

BREHHOCFHRAKQK-OOISZHNXSA-N

Isomeric SMILES

CC(=O)NC(C(=O)O)(C(C)(C)SN=O)N[C@@]1(C[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC(C(=O)O)(C(C)(C)SN=O)NC1(CC(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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